2-(3-Methyl-4-nitrophenyl)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

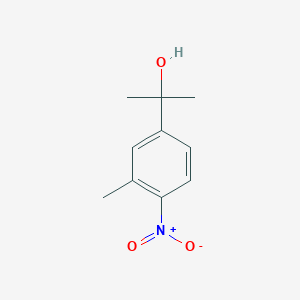

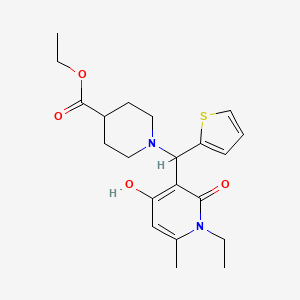

2-(3-Methyl-4-nitrophenyl)propan-2-ol is a chemical compound with the CAS Number: 148582-40-5 . It has a molecular weight of 195.22 and its IUPAC name is 2-(3-methyl-4-nitrophenyl)propan-2-ol . The physical form of this compound is oil .

Molecular Structure Analysis

The InChI code for 2-(3-Methyl-4-nitrophenyl)propan-2-ol is 1S/C10H13NO3/c1-7-6-8(10(2,3)12)4-5-9(7)11(13)14/h4-6,12H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

2-(3-Methyl-4-nitrophenyl)propan-2-ol has a molecular weight of 195.22 . It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is oil .Aplicaciones Científicas De Investigación

Solvatochromism and Probing Solvent Mixtures

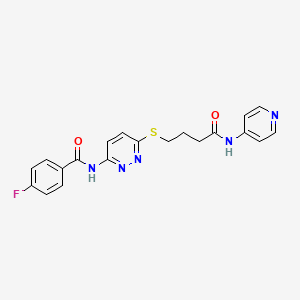

Nitro-substituted phenolates, closely related to 2-(3-Methyl-4-nitrophenyl)propan-2-ol, exhibit solvatochromic properties, reversing solvatochromism under different solvent conditions. These compounds are useful as solvatochromic switches and probes for investigating solvent mixtures, highlighting solvent-solvent and solute-solvent interactions, with applications in understanding binary solvent synergies and polarity effects on solvatochromic behavior (Nandi et al., 2012).

Biodegradation of Environmental Pollutants

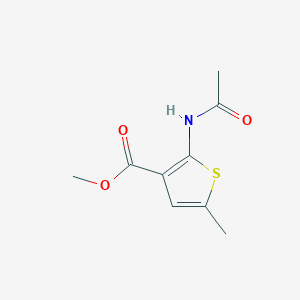

A study on Ralstonia sp. SJ98 demonstrated its capability to utilize 3-methyl-4-nitrophenol, a breakdown product of the insecticide fenitrothion and structurally similar to the compound , as a carbon and energy source. This research highlights the potential of microbial pathways for environmental remediation of nitrophenol pollutants, showcasing biodegradation and chemotaxis towards such compounds for efficient decontamination (Bhushan et al., 2000).

Chemical Synthesis and Material Science

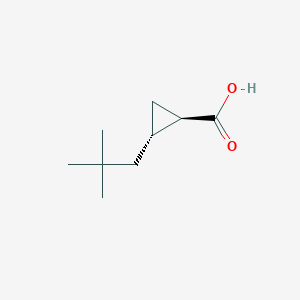

The synthesis of 3-methylindole from o-nitroethylbenzene, involving 2-(2-nitrophenyl)-propan-1-ol, presents an economical route for producing valuable chemical intermediates from mass-produced byproducts. This research exemplifies the conversion of nitrophenol derivatives into industrially relevant compounds, underscoring the importance of such chemical transformations in material science and industrial chemistry (Shen Jia-xiang, 2008).

Biodiesel Production

The use of propan-2-ol as an acyl acceptor in lipase-mediated biodiesel production demonstrates the application of compounds like 2-(3-Methyl-4-nitrophenyl)propan-2-ol in renewable energy. This study highlights the enzymatic conversion of vegetable oils into biodiesel, showcasing the role of such alcohols in enhancing transesterification reactions for sustainable fuel production (Modi et al., 2006).

Corrosion Inhibition

Research on 1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one as a corrosion inhibitor for mild steel in acidic solutions reveals the potential of nitrophenyl derivatives in protecting metal surfaces. This study underscores the utility of such compounds in mitigating corrosion through adsorption and formation of protective layers on metal surfaces, contributing to the development of effective corrosion inhibitors (Hamani et al., 2017).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes represent different types of hazards associated with the compound. For example, H302 indicates harmful if swallowed, H312 harmful in contact with skin, H315 causes skin irritation, H319 causes serious eye irritation, H332 harmful if inhaled, and H335 may cause respiratory irritation .

Propiedades

IUPAC Name |

2-(3-methyl-4-nitrophenyl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7-6-8(10(2,3)12)4-5-9(7)11(13)14/h4-6,12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGYGZSSLSVNJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methyl-4-nitrophenyl)propan-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2627671.png)

![Tert-butyl 2-[(1S,2R)-2-aminocyclopentyl]acetate](/img/structure/B2627674.png)

![5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2627677.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2627679.png)

![5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1H-1,2,4-triazole](/img/structure/B2627680.png)

![2-Chloro-3-[(2-methoxybenzyl)amino]naphthoquinone](/img/structure/B2627686.png)

![4-methoxy-7-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2627689.png)